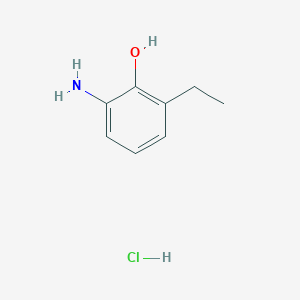

2-Amino-6-ethylphenol hydrochloride

CAS No.: 84942-41-6

Cat. No.: VC8003258

Molecular Formula: C8H12ClNO

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84942-41-6 |

|---|---|

| Molecular Formula | C8H12ClNO |

| Molecular Weight | 173.64 g/mol |

| IUPAC Name | 2-amino-6-ethylphenol;hydrochloride |

| Standard InChI | InChI=1S/C8H11NO.ClH/c1-2-6-4-3-5-7(9)8(6)10;/h3-5,10H,2,9H2,1H3;1H |

| Standard InChI Key | LCWZNFAENVJKFX-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=CC=C1)N)O.Cl |

| Canonical SMILES | CCC1=C(C(=CC=C1)N)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

2-Amino-6-ethylphenol hydrochloride is derived from the parent compound 2-amino-6-ethylphenol (CAS 115023-61-5), which has a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol . The hydrochloride salt forms when the phenolic hydroxyl and amino groups react with hydrochloric acid, resulting in a crystalline solid with enhanced solubility in polar solvents. Key structural identifiers include:

-

IUPAC Name: 2-amino-6-ethylphenol hydrochloride

-

InChI:

1S/C8H11NO.ClH/c1-2-6-4-3-5-7(9)8(6)10;/h3-5,10H,2,9H2,1H3;1H -

SMILES:

CCC1=C(C(=CC=C1)N)O.Cl

The presence of the ethyl group at the 6-position and the amino group at the 2-position creates steric and electronic effects that influence its reactivity. XLogP3 values of 1.7 for the base compound suggest moderate lipophilicity, which is reduced in the hydrochloride form due to ionic character .

Table 1: Comparative Properties of 2-Amino-6-ethylphenol and Its Hydrochloride Salt

Synthesis and Industrial Production

Synthetic Pathways

The hydrochloride salt is synthesized via direct protonation of 2-amino-6-ethylphenol using hydrochloric acid. Industrial protocols typically involve:

-

Alkylation of 2-aminophenol: Ethylation at the 6-position using ethyl bromide or ethanol under acidic conditions.

-

Salt Formation: Treating the product with concentrated HCl to precipitate the hydrochloride salt .

Reaction yields depend on solvent choice (commonly water or ethanol) and temperature control. Purification is achieved through recrystallization, with methanol-water mixtures yielding high-purity crystals .

Applications in Industry and Research

Cosmetic Applications

As an oxidative hair dye precursor, 2-amino-6-ethylphenol hydrochloride reacts with hydrogen peroxide and couplers like resorcinol to form indo dyes. The European Commission permits its use at concentrations up to 1.0% in on-head formulations . Its ethyl group enhances dye stability against photodegradation compared to unsubstituted analogs.

Pharmaceutical Intermediates

The compound serves as a building block in synthesizing bioactive molecules, including:

-

Antimicrobial agents: Derivatives with modified ethyl groups show activity against Gram-positive bacteria.

-

Kinase inhibitors: The amino-phenol moiety chelates metal ions in enzyme active sites .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | 2–8°C in airtight containers |

| Disposal | Incineration at licensed facilities |

| First Aid for Ingestion | Rinse mouth; seek medical attention |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume